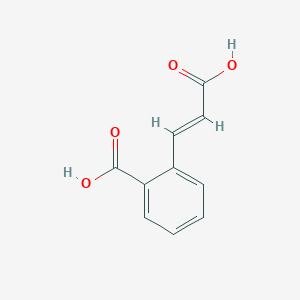

2-Carboxycinnamic acid

説明

2-Carboxycinnamic acid is a useful research compound. Its molecular formula is C10H8O4 and its molecular weight is 192.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16636. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Material Science Applications

Metal-Organic Frameworks (MOFs)

2-Carboxycinnamic acid has been utilized as a ligand in the synthesis of Metal-Organic Frameworks (MOFs), which are materials characterized by their high surface area and tunable porosity. For instance, coordination polymers such as Ca(cca)·H2O and Mg(cca)·2H2O have been synthesized using this compound. These compounds exhibit remarkable thermal stability and enhanced photoluminescence properties, making them suitable for applications in gas storage and separation, as well as catalysis .

| Compound | Metal | Structure Type | Thermal Stability | Luminescence Enhancement |

|---|---|---|---|---|

| Ca(cca)·H2O | Calcium | 3D Coordination Network | High | 4-fold increase in quantum yield |

| Mg(cca)·2H2O | Magnesium | 3D Coordination Network | High | 4-fold increase in quantum yield |

The incorporation of this compound into these frameworks significantly improves their luminescent properties due to the immobilization of the ligand, which reduces non-radiative decay .

Environmental Applications

Biodegradation Studies

Research has identified this compound as a metabolic product in the degradation of naphthalene by certain bacteria, such as Bacillus thermoleovorans. This compound serves as a ring fission product during the microbial breakdown of naphthalene, indicating its role in bioremediation processes. The stable isotope labeling techniques have been employed to trace the metabolic pathways of naphthalene degradation, demonstrating how this compound is incorporated into bacterial biomass and metabolites .

Chemical Synthesis Applications

Catalytic Reactions

In synthetic organic chemistry, this compound has been used in various catalytic reactions. It can act as a precursor for the synthesis of oxofunctionalized compounds through catalytic oxidation processes. For example, it has been involved in the catalytic domino oxidation of naphthols and hydronaphthoquinones to produce functionalized derivatives . This highlights its versatility as a building block in organic synthesis.

Biological Applications

Pharmacological Research

While direct pharmacological applications of this compound are still under investigation, its structural analogs have shown potential in medicinal chemistry. Studies suggest that derivatives of cinnamic acids possess anti-inflammatory and antioxidant properties, which could be extrapolated to explore the biological effects of this compound itself .

Case Studies

-

Synthesis and Characterization of Coordination Polymers

A study detailed the hydrothermal synthesis of new transition-metal coordination polymers using this compound. The resulting materials were characterized using X-ray diffraction and thermogravimetric analysis, showcasing their stability and potential applications in catalysis and gas separation . -

Naphthalene Biodegradation

In biodegradation studies focusing on naphthalene degradation by Bacillus thermoleovorans, researchers demonstrated that this compound was produced as a significant metabolite. The study provided insights into microbial pathways for pollutant degradation, emphasizing the compound's ecological relevance .

特性

IUPAC Name |

2-[(E)-2-carboxyethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,11,12)(H,13,14)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWPNMHQRGNQHH-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-40-8 | |

| Record name | 2-(2-Carboxyvinyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 612-40-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-carboxyvinyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。